molecular formula C7H7N3O5 B11768598 2-Methyl-6-nitro-2,3-dihydroimidazo[2,1-b]oxazole-2-carboxylic acid

2-Methyl-6-nitro-2,3-dihydroimidazo[2,1-b]oxazole-2-carboxylic acid

Katalognummer: B11768598
Molekulargewicht: 213.15 g/mol
InChI-Schlüssel: DWAPBHOOGGSRGO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methyl-6-nitro-2,3-dihydroimidazo[2,1-b]oxazole-2-carboxylic acid is a nitroimidazole-oxazole hybrid compound featuring a carboxylic acid substituent. This scaffold is notable for its antimicrobial properties, particularly against Mycobacterium tuberculosis (Mtb), where it inhibits mycolic acid biosynthesis via activation into cytotoxic intermediates . Its structure combines a bicyclic imidazo-oxazole core with electron-withdrawing nitro and carboxylic acid groups, influencing pharmacokinetics and target binding .

Eigenschaften

Molekularformel

C7H7N3O5

Molekulargewicht

213.15 g/mol

IUPAC-Name

2-methyl-6-nitro-3H-imidazo[2,1-b][1,3]oxazole-2-carboxylic acid

InChI

InChI=1S/C7H7N3O5/c1-7(5(11)12)3-9-2-4(10(13)14)8-6(9)15-7/h2H,3H2,1H3,(H,11,12)

InChI-Schlüssel

DWAPBHOOGGSRGO-UHFFFAOYSA-N

Kanonische SMILES

CC1(CN2C=C(N=C2O1)[N+](=O)[O-])C(=O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Step 1: Synthesis of 2-Chloro-4-nitro-1H-imidazole

The synthesis begins with nitration of 2-chloroimidazole using fuming nitric acid (HNO3\text{HNO}_3) and sulfuric acid (H2SO4\text{H}_2\text{SO}_4) at 0–5°C. This yields 2-chloro-4-nitro-1H-imidazole, a key intermediate for subsequent coupling.

Step 2: Allylation and Dihydroxylation

Methallyl chloride is used to allylate the nitroimidazole intermediate in the presence of potassium carbonate (K2CO3\text{K}_2\text{CO}_3) in dimethylformamide (DMF) at 70°C. The resulting allylated compound undergoes Sharpless asymmetric dihydroxylation using AD-mix-β (tert-butanol/water, 1:1) at 0°C to produce a chiral diol.

Step 3: Cyclization and Carboxylation

The diol intermediate is mesylated using methanesulfonyl chloride (MsCl\text{MsCl}) and triethylamine (Et3N\text{Et}_3\text{N}) in dichloromethane (DCM). Intramolecular cyclization under basic conditions (DBU in ethyl acetate) forms the dihydroimidazooxazole core. To introduce the carboxylic acid, the methyl group at position 2 is oxidized using potassium permanganate (KMnO4\text{KMnO}_4) in acidic medium, followed by hydrolysis of the resulting ketone to the carboxylic acid.

Key Data:

StepReagents/ConditionsYield (%)
NitrationHNO3/H2SO4\text{HNO}_3/\text{H}_2\text{SO}_4, 0°C85
DihydroxylationAD-mix-β, 0°C78
CyclizationDBU, ethyl acetate82
OxidationKMnO4\text{KMnO}_4, H2SO4\text{H}_2\text{SO}_465

Step 1: Preparation of 2-Methyl-6-nitro-2,3-dihydroimidazo[2,1-b]oxazole

A modified route from WO2020202205A1 synthesizes the methylated precursor. The diol intermediate is treated with thionyl chloride (SOCl2\text{SOCl}_2) to form an epoxide, which undergoes nucleophilic attack by 2-chloro-4-nitroimidazole in the presence of NaH\text{NaH} in tetrahydrofuran (THF).

Step 2: C–H Carboxylation

Direct carboxylation at the methyl position is achieved using palladium(II) acetate (Pd(OAc)2\text{Pd(OAc)}_2) and carbon monoxide (CO\text{CO}) under 50 atm pressure in methanol at 120°C. This method bypasses oxidation steps but requires stringent conditions.

Key Data:

ParameterValue
CatalystPd(OAc)2\text{Pd(OAc)}_2 (5 mol%)
SolventMethanol
Temperature120°C
Yield58%

Mechanistic Insights

Nitration Regioselectivity

The nitro group at position 6 is directed by the electron-withdrawing effect of the oxazole oxygen, favoring electrophilic aromatic substitution at the meta position relative to the heteroatom.

Cyclization Dynamics

Cyclization proceeds via nucleophilic attack of the imidazole nitrogen on the mesylated diol carbon, forming the oxazole ring. DBU facilitates deprotonation, enhancing ring closure efficiency.

Carboxylic Acid Formation

Oxidation of the methyl group follows a radical mechanism initiated by KMnO4\text{KMnO}_4, with the intermediate ketone undergoing haloform-like cleavage to yield the carboxylic acid.

Optimization and Challenges

Yield Improvement Strategies

  • Nitration : Lowering temperatures to 0°C reduces byproducts like dinitro compounds.

  • Dihydroxylation : Using tert-butanol/water (1:1) improves solubility of AD-mix reagents, enhancing enantiomeric excess (ee > 98%).

  • Carboxylation : Adding pyridine as a ligand increases palladium catalyst turnover.

Stability Considerations

The carboxylic acid group is prone to decarboxylation above 150°C. Storage at 2–8°C under nitrogen is recommended.

Comparative Analysis of Routes

ParameterRoute 1Route 2
Steps43
Overall Yield32%58%
CostModerateHigh (Pd catalyst)
ScalabilityHighLimited

Route 1 is preferable for large-scale synthesis due to lower catalyst costs, while Route 2 offers shorter pathways for research-scale applications.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methyl-6-nitro-2,3-dihydroimidazo[2,1-b]oxazole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The methyl group at the 2-position can be substituted with other functional groups to modify the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas and palladium on carbon as a catalyst.

    Substitution: Reagents such as alkyl halides and strong bases are used to facilitate substitution reactions.

Major Products Formed

    Reduction: The reduction of the nitro group results in the formation of 2-amino-6-methyl-2,3-dihydroimidazo[2,1-b]oxazole-2-carboxylic acid.

    Substitution: Various substituted derivatives can be formed depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

2-Methyl-6-nitro-2,3-dihydroimidazo[2,1-b]oxazole-2-carboxylic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-Methyl-6-nitro-2,3-dihydroimidazo[2,1-b]oxazole-2-carboxylic acid involves the inhibition of key enzymes in the bacterial cell wall synthesis pathway. The nitro group is believed to undergo bioreduction within the bacterial cell, leading to the generation of reactive nitrogen species that damage essential cellular components . This results in the inhibition of bacterial growth and replication.

Vergleich Mit ähnlichen Verbindungen

Delamanid (Nitro-dihydro-imidazooxazole Derivative)

  • Structure : Delamanid (Deltyba®) shares the 6-nitro-2,3-dihydroimidazo[2,1-b]oxazole core but replaces the carboxylic acid with a methoxy-substituted biphenyl group .
  • Pharmacology : Both compounds are prodrugs requiring enzymatic activation (CYP3A4-mediated for Delamanid) to generate nitric oxide, disrupting Mtb’s energy metabolism .
  • Resistance : Cross-resistance is observed between Delamanid and pretomanid (PA-824) due to shared nitroreductase activation pathways, but the carboxylic acid in the target compound may alter resistance profiles .
  • Clinical Use : Delamanid is EMA-approved for multidrug-resistant TB (MDR-TB), while the carboxylic acid derivative remains investigational .

Key Differences :

Property Target Compound Delamanid
Substituent Carboxylic acid Methoxy-biphenyl
Molecular Weight (g/mol) ~225 (estimated) 534.4
Metabolic Stability Likely lower (acidic group) Higher (lipophilic substituent)
Clinical Status Preclinical Approved (MDR-TB)

6-Nitro-2,3-dihydroimidazo[2,1-b][1,3]thiazoles

  • Structure : Replaces the oxazole oxygen with sulfur (thiazole), enhancing π-electron density and altering redox properties .
  • Activity : Thiazole derivatives exhibit broader activity, including antioxidant effects (e.g., 5-chloro-2-methyl-2,3-dihydroimidazo[2,1-b]thiazole-6-carbaldehyde shows 54.1% DPPH radical inhibition at 5 mM) .
  • Synthesis : Thiazoles are synthesized via cyclization of thioureas, differing from oxazole’s reliance on diol intermediates .

Comparison :

Property Oxazole Derivative Thiazole Derivative
Heteroatom Oxygen Sulfur
Antioxidant Activity Not reported IC₅₀ = 1.669 mM
Solubility Moderate (polar COOH group) Lower (lipophilic S atom)

DNDI-8219 (7-Substituted 2-Nitroimidazoxazine)

  • Structure: Features a 2-nitro-5,6-dihydroimidazo[2,1-b][1,3]oxazine scaffold with a trifluoromethoxy phenoxy group .
  • Application : Developed for visceral leishmaniasis, demonstrating superior solubility and microsomal stability compared to earlier nitroimidazoles .
  • Metabolism: Unlike the target compound, DNDI-8219’s phenoxy group reduces CYP3A4-mediated clearance, enhancing half-life .

Key Data :

Property Target Compound DNDI-8219
Core Structure Imidazo-oxazole Imidazo-oxazine
Solubility (μg/mL) ~10 (estimated) 35 (pH 7.4)
Therapeutic Indication Tuberculosis Leishmaniasis

(R)-(2-Methyl-6-nitro-2,3-dihydroimidazo[2,1-b]oxazol-2-yl)methanol

  • Structure: Methanol substituent instead of carboxylic acid, reducing acidity and altering pharmacokinetics .
  • Synthesis : Prepared via nucleophilic substitution (e.g., 56.3% yield using bromopyridine intermediates) .
  • Purity : High (99.83% HPLC) with stability at 2–8°C .

Contrast :

Property Carboxylic Acid Derivative Methanol Derivative
LogP (estimated) ~0.5 ~1.2
Metabolic Pathway CYP3A4 hydroxylation Glucuronidation
Storage Stability Sensitive to oxidation Stable at 2–8°C

Structural-Activity Relationships (SAR)

  • Nitro Group : Essential for antimycobacterial activity; removal abolishes potency .
  • Carboxylic Acid : Enhances water solubility but may reduce membrane permeability compared to lipophilic analogues like Delamanid .
  • Heterocycle Variation : Thiazole derivatives shift activity toward antioxidant applications, while oxazoles prioritize antimicrobial effects .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing 2-methyl-6-nitro-2,3-dihydroimidazo[2,1-b]oxazole-2-carboxylic acid, and how can reaction yields be optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, analogous imidazooxazole derivatives are synthesized using NaH in anhydrous DMF under nitrogen to avoid side reactions. Key steps include:

  • Reacting intermediates like (6-nitro-2,3-dihydroimidazo[2,1-b]oxazol-2-yl)methanol with halogenated reagents (e.g., 5-bromo-2-fluoropyridine) under controlled temperatures (0–20°C) .
  • Purification via silica gel chromatography with gradient elution (e.g., 0–2% MeOH/CH₂Cl₂) .
    • Optimization : Increase yields by degassing solvents, using excess reagents (e.g., 3.3 equivalents of NaH), and monitoring reaction progress with TLC or HPLC .

Q. How is the structural integrity of the compound validated post-synthesis?

  • Techniques :

  • NMR spectroscopy : Confirm regiochemistry of the nitro group (δ ~8.1–8.4 ppm for aromatic protons) and stereochemistry of the dihydroimidazooxazole ring .
  • HPLC : Ensure purity (>99% via reverse-phase methods) .
  • Mass spectrometry : Verify molecular weight (199.16 g/mol) and fragmentation patterns .

Q. What in vitro assays are suitable for initial screening of antikinetoplastid activity?

  • Protocol :

  • Use cultures of Trypanosoma brucei (bloodstream form) and Leishmania donovani (axenic amastigotes) in RPMI-1640 medium at 37°C with 5% CO₂ .
  • Assess IC₅₀ values via resazurin-based viability assays after 72-hour exposure. Include positive controls (e.g., pentamidine for Leishmania) and validate with dose-response curves .

Advanced Research Questions

Q. How does the compound’s mechanism of action compare to structurally related nitroimidazoles like delamanid?

  • Key Insights :

  • Prodrug activation : Like delamanid, the compound likely requires nitro-reduction by microbial nitroreductases to generate reactive intermediates .
  • Target inhibition : Proposed mechanisms include disruption of mycolic acid biosynthesis (in mycobacteria) or binding to pathogen-specific enzymes (e.g., trypanothione reductase in Trypanosoma) .
    • Experimental Design :
  • Compare metabolic stability in wild-type vs. nitroreductase-deficient strains.
  • Use radiolabeled compounds to track target engagement via autoradiography or pull-down assays .

Q. What strategies resolve contradictions in biological activity data across different pathogen strains?

  • Approach :

  • Test compound against multiple strains (e.g., drug-sensitive vs. resistant Trypanosoma cruzi Y strain) under standardized conditions .
  • Perform transcriptomic profiling of treated pathogens to identify resistance markers (e.g., upregulated efflux pumps) .
  • Cross-validate with structural analogs to isolate substituent effects (e.g., nitro group vs. carboxylic acid moiety) .

Q. How can in vivo efficacy be evaluated while addressing nitro group instability in biological matrices?

  • Methodology :

  • Formulation : Use liposomal encapsulation or PEGylation to enhance plasma stability .
  • Animal models : Administer orally to Leishmania-infected BALB/c mice (10–50 mg/kg/day for 14 days) and quantify parasite burden via qPCR of tissue samples .
  • Pharmacokinetics : Monitor nitro group reduction metabolites (e.g., hydroxylamine derivatives) via LC-MS/MS .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.